The compound is categorized as a pyridine derivative, which is a class of compounds known for their diverse biological activities. Pyridine derivatives are frequently utilized in drug development due to their ability to interact with various biological targets, making them valuable in therapeutic applications .
The synthesis of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. Several methods have been documented for synthesizing similar compounds:
The molecular structure of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine consists of a six-membered aromatic ring (pyridine) bonded to a five-membered saturated ring (pyrrolidine) via a methoxy group. Key structural features include:
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine can participate in various chemical reactions typical for amines and ethers:
The physical and chemical properties of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine include:
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine has potential applications across several scientific fields:
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine represents a structurally distinct chiral molecule characterized by the fusion of two nitrogen-containing heterocycles: pyridine and pyrrolidine. The compound's molecular formula is C₁₀H₁₄N₂O, corresponding to a molecular weight of 178.23 g/mol [2] [5]. Its core architecture comprises a pyridine ring connected via an ether linkage (-OCH₂-) to a pyrrolidine ring, with the stereogenic center residing at the C2 position of the pyrrolidine moiety. This (R)-configuration imparts specific three-dimensional orientation critical for biological recognition and function. The molecule's stereochemistry is unambiguously denoted in the SMILES notation as C1(OC[C@@H]2NCCC2)=CC=CN=C1, where the "@@" symbol indicates the chiral center with (R) absolute configuration [2] [5].
Computational chemistry analyses reveal insightful molecular properties: a topological polar surface area (TPSA) of 34.15 Ų, indicative of moderate polarity; a calculated LogP value of 1.21, reflecting balanced lipophilicity; and three hydrogen bond acceptors alongside one hydrogen bond donor [5]. The molecule exhibits three rotatable bonds, primarily associated with the methyleneoxy linker (-OCH₂-), contributing to conformational flexibility. X-ray crystallographic studies of closely related analogs suggest that the dihedral angle between the pyridine ring and the pyrrolidine ring significantly influences molecular conformation and intermolecular interactions. This stereospecific arrangement facilitates optimal binding to biological targets, particularly neuronal nicotinic acetylcholine receptors, where the (R)-enantiomer demonstrates distinct pharmacological profiles compared to its (S)-counterpart [3] [6].
Table 1: Key Structural and Physicochemical Properties of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Property | Value | Description |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O | Indicates elemental composition and molecular framework |
Molecular Weight | 178.23 g/mol | Calculated mass based on atomic constituents |
Stereocenter | C2 of pyrrolidine | Chiral center determining enantiomeric specificity |
Hydrogen Bond Acceptors | 3 | Nitrogen and oxygen atoms capable of accepting H-bonds |
Hydrogen Bond Donors | 1 | Pyrrolidine N-H group capable of donating H-bonds |
Rotatable Bonds | 3 | Bonds allowing conformational flexibility, primarily in the linker region |
Topological Polar Surface Area | 34.15 Ų | Measure of molecular polarity and membrane permeability potential |
Calculated LogP | 1.21 | Predicted octanol-water partition coefficient indicating lipophilicity |
The development of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine emerges from a rich historical backdrop of research into pyridine-pyrrolidine hybrids, which gained substantial scientific momentum following the identification of nicotine's pharmacological significance in the mid-20th century. Early investigations focused primarily on natural alkaloids like nicotine (3-[(1-methylpyrrolidin-2-yl)]pyridine) and nornicotine (3-(pyrrolidin-2-yl)pyridine) [7]. These naturally occurring compounds served as prototype structures that inspired systematic chemical modifications to enhance receptor selectivity and reduce adverse effects. The specific molecular scaffold featuring an oxygen-based linker between the pyridine and pyrrolidine rings first appeared in scientific literature during the 1990s, representing a strategic departure from the direct carbon-carbon bonds found in natural analogs [6].
The formal identification and synthetic preparation of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine was documented through patent literature in the early 2000s, with CAS registry number 161416-94-0 specifically assigned to the (R)-enantiomer [2] [5]. This period coincided with significant advances in asymmetric synthesis techniques that enabled efficient production of enantiomerically pure compounds. The strategic incorporation of the oxygen linker was motivated by computational predictions suggesting that the ether linkage would alter the molecule's electronic profile and conformational flexibility compared to nornicotine derivatives. This modification was hypothesized to enhance selectivity for specific nicotinic acetylcholine receptor subtypes while reducing off-target interactions [3] [6].
The compound's emergence also reflects the broader evolution of structure-activity relationship studies in medicinal chemistry. Research transitioned from racemic mixtures to stereochemically pure compounds as evidence mounted that enantiomers could exhibit dramatically different biological activities. The (R)-configuration of this particular compound demonstrated superior binding characteristics to neuronal nicotinic receptors compared to the (S)-enantiomer (CAS 161416-57-5), cementing the importance of chiral resolution in this chemical class [6]. This historical progression illustrates the shift from naturally inspired structures to rationally designed, stereochemically defined therapeutic candidates with optimized pharmacological profiles.
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine occupies a significant niche within medicinal chemistry and heterocyclic research due to its dual functionality as both a synthetic intermediate and a biologically active pharmacophore. As a hybrid heterocycle, it exemplifies strategic molecular design principles aimed at optimizing drug-receptor interactions. The pyridine moiety contributes aromatic character, moderate basicity (pKa ≈ 9.98 predicted), and hydrogen-bond accepting capability, while the pyrrolidine ring provides alicyclic flexibility, a secondary amine functionality (hydrogen-bond donating capability), and three-dimensional stereochemical information [4] [6]. This combination creates a multifunctional scaffold amenable to extensive structure-activity relationship exploration through modifications at various positions, including nitrogen alkylation of the pyrrolidine, substitution on the pyridine ring, and stereochemical inversion [3] [8].
In pharmacological research, this compound serves as a critical precursor to numerous nicotinic acetylcholine receptor ligands. Its significance is particularly evident in the development of sazetidine-A analogs, where structural modifications have yielded compounds with improved selectivity profiles. Research demonstrates that introduction of a methyl group at the 2-position of the pyridine ring in sazetidine-A analogs, as seen in compound (S)-9, maintains high binding affinity (Ki = 12 nM) to α4β2 nAChRs while substantially reducing agonist activity across multiple receptor subtypes [3]. This reduced agonist activity translates to potentially improved therapeutic windows for treating addiction disorders. The molecule's structural framework enables interaction with diverse biological targets beyond nicotinic receptors, including enzymes and transporters, making it a versatile template in drug discovery [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: